

How does mCherry work in live-cell imaging?

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An In-depth Technical Guide to mCherry for Live-Cell Imaging

Introduction

In the landscape of molecular and cell biology, fluorescent proteins (FPs) are indispensable tools that have revolutionized the study of cellular processes by enabling real-time visualization of proteins, organelles, and dynamic events within living cells.[1] Among the vast palette of available FPs, mCherry, a monomeric red fluorescent protein, has emerged as a workhorse for live-cell imaging.[2] Derived from the tetrameric protein DsRed from the *Discosoma* sp. coral, mCherry was engineered through directed evolution to overcome limitations of its predecessors, such as oligomerization and slow maturation.[3]

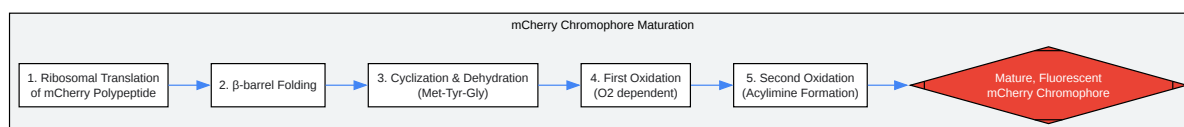
This guide provides a comprehensive technical overview of mCherry, detailing its mechanism of action, photophysical properties, and practical applications in live-cell imaging. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy to investigate cellular dynamics.

Core Mechanism of Fluorescence

The fluorescence of mCherry originates from a chromophore embedded within the core of its β -barrel structure. This structure, composed of 11 beta-sheets, effectively shields the chromophore from the surrounding solvent. The mCherry protein consists of 236 amino acids and has a molecular weight of approximately 26.7 kDa.[1][3]

The chromophore is not an external cofactor but is formed autocatalytically through the post-translational modification of a three-amino-acid sequence: Methionine-71, Tyrosine-72, and

Glycine-73.[3] This process involves a series of cyclization, dehydration, and oxidation steps. The final maturation step, a second oxidation, generates an acylimine linkage that extends the π -electron conjugation of the chromophore.[4] This extended conjugation is responsible for the red-shifted absorption and emission spectra characteristic of mCherry.[4]



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Figure 1. Simplified workflow of mCherry chromophore formation.

Photophysical Properties

mCherry is distinguished by an optimal balance of photostability, brightness, and excellent pH resistance, making it one of the most widely used red fluorescent proteins.[1] Its key quantitative properties are summarized below.

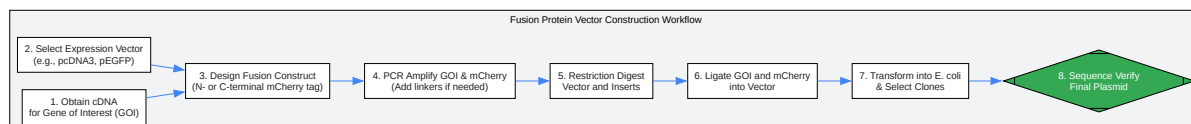
Property	Value	Reference(s)
Excitation Maximum	587 nm	[1][5]
Emission Maximum	610 nm	[1][5]
Molar Extinction Coeff.	72,000 M ⁻¹ cm ⁻¹	(via citation)
Quantum Yield (Φ)	0.22	[4]
Brightness	15.8	Calculated
Photostability (t _{1/2})	~88 s	[6]
Maturation Time	~15 minutes (half-time)	[3]
Monomeric Structure	Yes	[1][3]
pH Stability	Stable	[1][3]
Brightness is the product of the Molar Extinction Coefficient and Quantum Yield, divided by 1000.		

Compared to its parent protein DsRed, mCherry offers the critical advantage of being a true monomer, which minimizes interference with the function of fused proteins.[3] While its quantum yield is lower than that of some other FPs like EGFP, its high photostability makes it exceptionally well-suited for long-term time-lapse imaging experiments.[4][7] It's also noteworthy that mCherry can exist in multiple brightness states, a bright and a dim state, which can be a factor in quantitative fluorescence fluctuation spectroscopy (FFS) experiments.[4][8]

mCherry in Live-Cell Imaging: A Practical Guide

Vector Design and Fusion Proteins

mCherry is commonly used as a fluorescent tag by fusing it to a protein of interest. This allows for the visualization of the protein's localization, trafficking, and interactions in living cells.[4] Due to its monomeric nature and high tolerance for N- and C-terminal fusions, mCherry is an excellent fusion partner.[1][9]



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Figure 2. General workflow for creating mCherry fusion constructs.

Considerations:

- **Linkers:** A flexible linker (e.g., a short chain of glycine and serine residues) between the protein of interest and mCherry is often recommended to ensure proper folding and function of both partners.
- **Potential Issues:** A rare but documented issue is the potential for translation to initiate at an internal methionine (M10) in the mCherry sequence, which can lead to the production of a small amount of untagged, fluorescent mCherry.^{[10][11]} This can be mitigated by mutating this residue if precise localization is critical.^[10]

Experimental Protocol: Transfection of Mammalian Cells

To express an mCherry fusion protein, the corresponding plasmid DNA must be introduced into the host cells. Transient transfection is a common method for this purpose. The following is a

generalized protocol for the transfection of HEK293T cells using Polyethylenimine (PEI).[\[12\]](#)
[\[13\]](#)

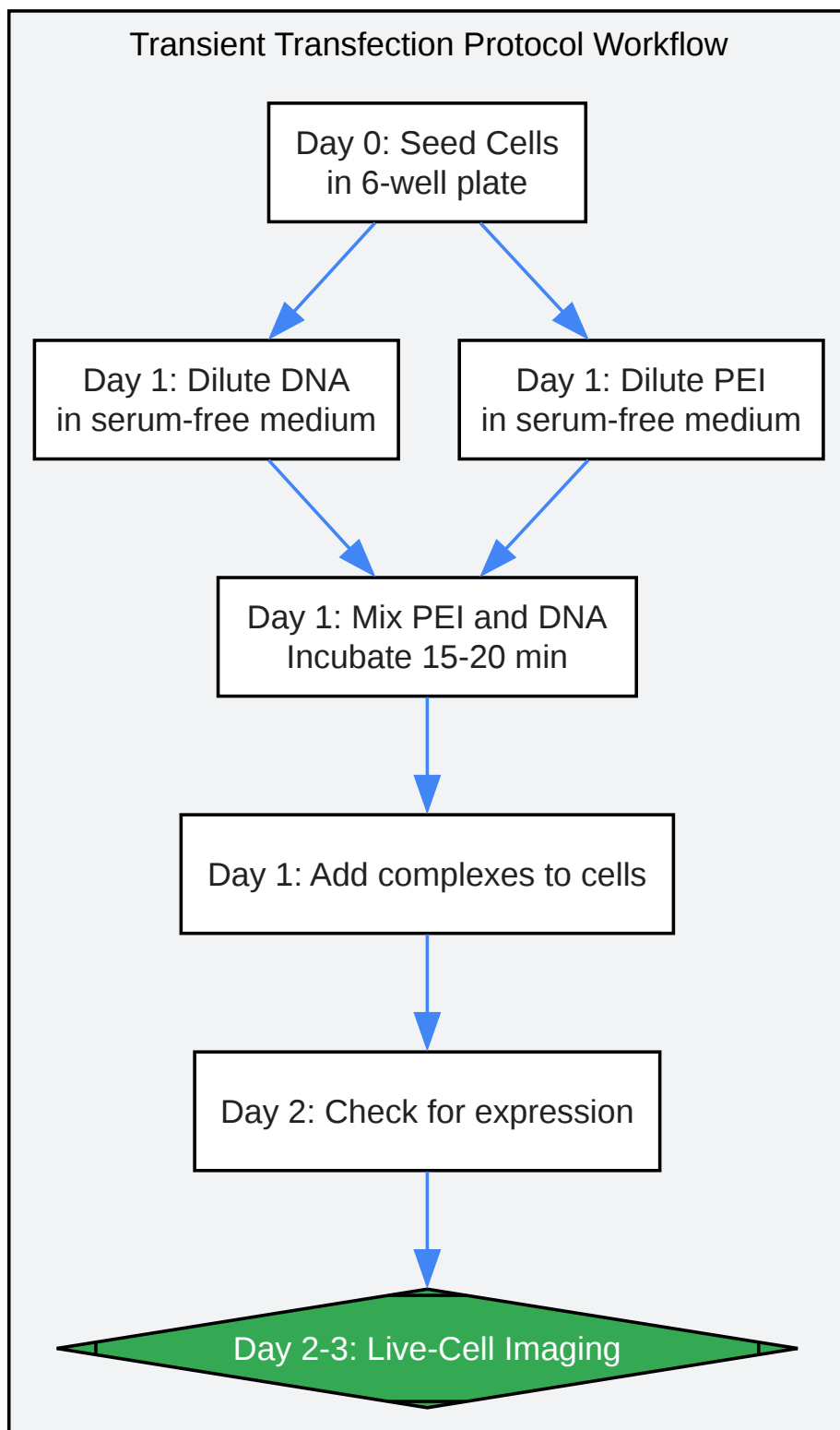
Materials:

- Healthy, sub-confluent HEK293T cells (or other target cell line).
- Complete culture medium (e.g., DMEM with 10% FBS).
- Serum-free medium (e.g., Opti-MEM).
- High-quality, purified plasmid DNA of the mCherry construct.
- Transfection-grade PEI (linear, 25 kDa).
- 6-well tissue culture plates.

Protocol:

- Cell Seeding (Day 0): Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. For HEK293T, this is typically $\sim 0.5 \times 10^6$ cells per well. Incubate overnight.
- Transfection Complex Preparation (Day 1):
 - For each well, dilute 2 μg of plasmid DNA into 100 μL of serum-free medium in a microcentrifuge tube.
 - In a separate tube, dilute 6 μg of PEI (using a 3:1 PEI:DNA ratio) into 100 μL of serum-free medium.
 - Add the diluted PEI to the diluted DNA dropwise while gently vortexing.
 - Incubate the DNA-PEI mixture for 15-20 minutes at room temperature to allow complexes to form.
- Transfection:

- Gently add the 200 μ L of the DNA-PEI complex dropwise to the cells in the well.
- Swirl the plate gently to ensure even distribution.
- Return the plate to the incubator (37°C, 5% CO₂).
- Post-Transfection (Day 2):
 - Approximately 18-24 hours post-transfection, check for initial mCherry expression under a fluorescence microscope.
 - If desired, the medium can be replaced with fresh, pre-warmed complete medium to reduce toxicity from the transfection reagent.
- Imaging (Day 2-3): Cells are typically ready for imaging 24-48 hours post-transfection, allowing for sufficient protein expression and maturation of the mCherry chromophore.



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Figure 3. Workflow for transient transfection of mammalian cells.

Experimental Protocol: Live-Cell Imaging

Proper imaging technique is critical to obtaining high-quality data while maintaining cell health. The primary challenge is to minimize phototoxicity, which can be caused by the excitation light generating reactive oxygen species.[\[14\]](#)[\[15\]](#)

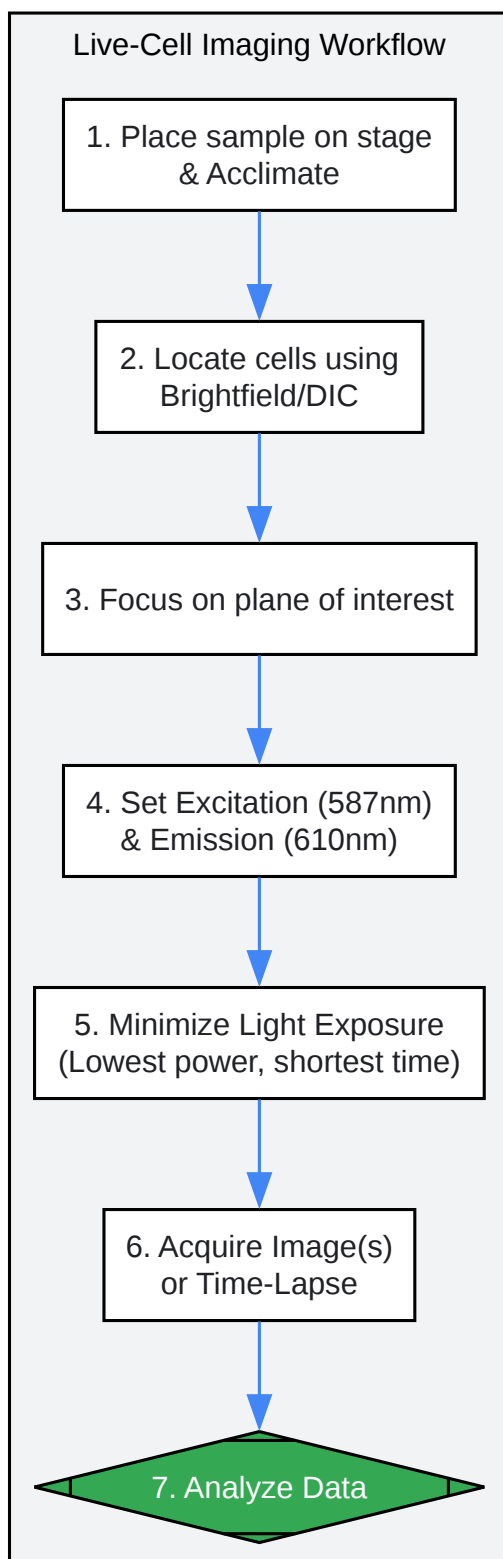
Equipment and Setup:

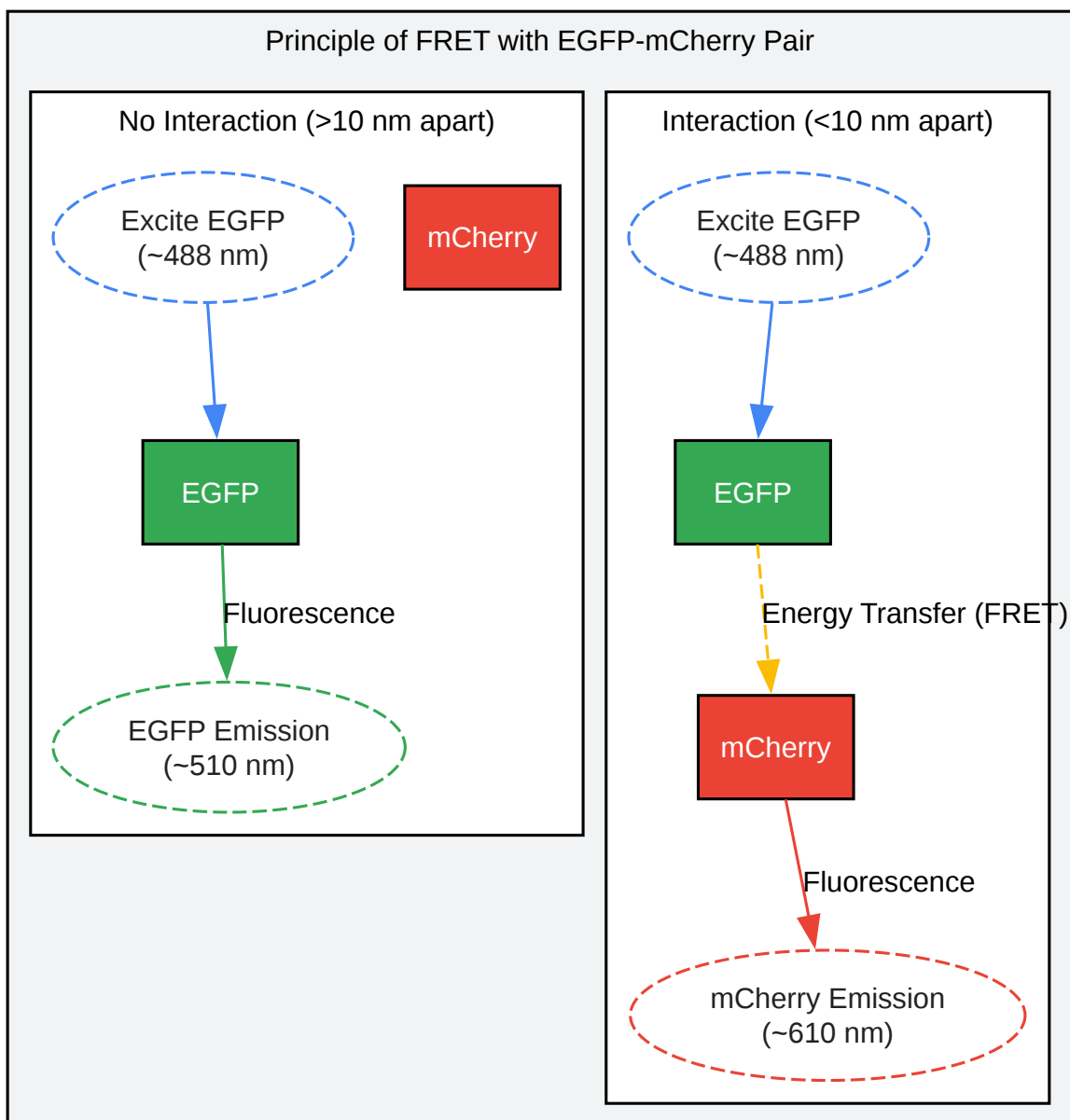
- Microscope: An inverted confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain temperature (37°C), CO₂ (5%), and humidity.[\[16\]](#)
- Objective: A high numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for high-resolution imaging.
- Light Source: Laser (e.g., 561 nm or 587 nm) or LED illumination.[\[17\]](#)
- Filters/Detectors: An emission filter or spectral detector set to capture fluorescence in the ~600-650 nm range.[\[17\]](#)

Protocol:

- Sample Preparation: Place the culture dish or slide with live, mCherry-expressing cells onto the microscope stage within the environmental chamber. Allow the sample to acclimate for at least 15-20 minutes.
- Locate Cells: Using brightfield or DIC, locate a field of view with healthy-looking, transfected cells.
- Minimize Phototoxicity:
 - Use the lowest possible excitation power that provides a sufficient signal-to-noise ratio.
 - Use the shortest possible exposure time (for camera-based systems) or the fastest scan speed with minimal averaging (for confocal systems).
 - Limit exposure: Use the shutters to ensure the cells are only illuminated during image acquisition.[\[14\]](#) Avoid continuous exposure while searching for cells or focusing.

- Image Acquisition:
 - Set the excitation source (e.g., 561 nm laser).
 - Set the detector to collect emitted light between 600 nm and 650 nm.
 - Acquire single images or a time-lapse series according to the experimental design. For time-lapse, use the longest possible interval between frames that will still capture the dynamics of the process being studied.
- Data Analysis: Process images using software such as Fiji (ImageJ) or commercial imaging software.





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